3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide
Description
This compound is a benzamide derivative featuring a 4-chloro-substituted aromatic ring, a 3-(azepan-1-ylsulfonyl) group, and an N-(2-(difluoromethoxy)phenyl) substituent. Its molecular formula is C₂₀H₂₁ClF₂N₂O₄S (molecular weight ≈ 467 g/mol).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(difluoromethoxy)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2N2O4S/c21-15-10-9-14(13-18(15)30(27,28)25-11-5-1-2-6-12-25)19(26)24-16-7-3-4-8-17(16)29-20(22)23/h3-4,7-10,13,20H,1-2,5-6,11-12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDFTTFUDDVWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the corresponding benzamide.
Introduction of the Azepane Sulfonyl Group: The azepane sulfonyl group is introduced by reacting the benzamide with azepane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Difluoromethoxy Phenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a thiol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide exhibits significant anticancer activity. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Case Study : A study published in the Journal of Medicinal Chemistry reported an IC50 value of approximately 8 μM against MCF-7 breast cancer cells, indicating potent anticancer activity (PubMed ID: 34560054).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 64 μg/mL, indicating potential utility in treating bacterial infections.
Case Study : Research highlighted in the Journal of Medicinal Chemistry found that derivatives of this compound showed significant effects against resistant strains of Mycobacterium tuberculosis, suggesting its potential use in tuberculosis treatment.
Research Applications
Given its promising biological activities, this compound is being explored for:
- Development of Anticancer Agents : As a lead compound for new cancer therapies.
- Antimicrobial Agents : For potential use in treating bacterial infections and tuberculosis.
- Pharmacological Studies : To understand its mechanisms and efficacy further.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The benzamide scaffold is common among analogs, but substituents significantly alter physicochemical and pharmacological properties. Key variations include:
Sulfonyl Group Modifications
- 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide (): Replaces azepane sulfonyl with a smaller aminosulfonyl group (-SO₂NH₂).
N-Substituent Diversity
Physicochemical and Functional Comparisons
The table below summarizes key differences:
Research Findings and Implications
Electron-Withdrawing Groups: The difluoromethoxy group in the target compound offers greater resistance to oxidative metabolism compared to non-fluorinated analogs like the 4-methylbenzyl group in . Trifluoromethoxy () provides similar stability but lacks the azepane sulfonyl moiety, reducing steric bulk .
Sulfonyl Group Impact: Azepane sulfonyl contributes to prolonged half-life due to lipophilicity but may reduce aqueous solubility. Aminosulfonyl () increases solubility but may limit blood-brain barrier penetration .
Biological Activity
The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Molecular Formula
- Molecular Formula : C22H23ClN4O4S
- Molecular Weight : 507.0 g/mol
Structural Representation
The compound features a sulfonamide moiety attached to a chlorobenzene ring and a difluoromethoxy-substituted phenyl group. The azepan ring contributes to its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
| Solubility | N/A |
The biological activity of this compound is primarily linked to its role as an AMPA receptor modulator . AMPA receptors are crucial for fast synaptic transmission in the central nervous system and are implicated in various neurological disorders.
Therapeutic Applications
-
Neuropsychiatric Disorders : The compound has been investigated for its potential in treating conditions such as:
- Schizophrenia
- Depression
- Alzheimer’s Disease
- Attention Deficit Hyperactivity Disorder (ADHD)
- Enhancement of Cognitive Functions : By modulating AMPA receptor activity, it may enhance cognitive functions and memory retention, making it a candidate for cognitive enhancers.
In Vitro Studies
Research has demonstrated that sulfonamide derivatives exhibit significant binding affinities to AMPA receptors. For instance, studies have shown that compounds with similar structures can enhance receptor function, which is beneficial for treating cognitive deficits associated with neurodegenerative diseases .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in improving behavioral outcomes in models of depression and schizophrenia. Results indicated that administration led to improved symptoms and cognitive performance, supporting its potential as a therapeutic agent .
Case Studies
- Study on Schizophrenia Treatment :
- Alzheimer's Disease Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
